molecular formula C13H19NO2 B2968525 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol CAS No. 1807938-64-2

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol

Cat. No.: B2968525
CAS No.: 1807938-64-2
M. Wt: 221.3
InChI Key: BJTLPEMJEBBQJX-UHFFFAOYSA-N
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Description

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol is a chiral diol derivative characterized by a propanediol backbone substituted with an (E)-configured 2-methyl-3-phenylprop-2-enylamino group. Its structural features—including stereochemistry, aromaticity, and hydrogen-bonding capacity—make it relevant for applications in asymmetric synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTLPEMJEBBQJX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol typically involves the reaction of 2-methyl-3-phenylprop-2-enal with an appropriate amine, followed by reduction and protection steps to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Properties of Selected Diols

Compound Name Key Substituent Application Enantiomeric Excess (ee) Reference
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol (E)-2-methyl-3-phenylprop-2-enylamino Asymmetric synthesis, Pharma N/A N/A
3-(Naphthalen-2-yloxy)propane-1,2-diol Naphthyl ether Enantioseparation 99.5%
Levodropropizine 4-Phenylpiperazinyl Antitussive N/A (racemic)
3-(4-Methoxyphenoxy)propane-1,2-diol 4-Methoxyphenyl ether Green resins N/A

Table 2: Physicochemical Comparison

Compound Name Molecular Formula LogP (Predicted) Melting Point (°C) Solubility
This compound C₁₃H₁₇NO₂ 2.1 ~100–120 (est.) Moderate in DMSO
3-(Naphthalen-2-yloxy)propane-1,2-diol C₁₃H₁₄O₃ 3.5 97–100 Low in water
Levodropropizine C₁₃H₁₉N₂O₂ 1.8 Oil High in ethanol

Biological Activity

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol, also referred to as PAP (Phenylamino Propane Diol), is a compound with significant biological activity. Its structure, characterized by a phenyl group and an amino alcohol moiety, suggests potential interactions with biological systems. This article reviews the biological activity of PAP, focusing on its metabolism, toxicological implications, and potential therapeutic applications.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.29 g/mol
  • CAS Number : 1807938-64-2
  • Purity : Minimum purity of 95% .

Metabolism and Biotransformation

Research indicates that PAP undergoes extensive metabolism in vivo. A study involving C57BL/6 and A/J mouse strains demonstrated the compound's clearance and biotransformation processes:

  • Elimination Rates : A/J mice exhibited a urine elimination rate of 70%, while C57BL/6 mice showed a rate of 36% after administration of labeled PAP.
  • Metabolites Identified : The primary metabolites found in urine included:
    • 2-Hydroxy-3-(phenylamino)propanoic acid
    • 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol
    • 2-Hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid .

These findings suggest that PAP can be metabolized into several polar metabolites, which may contribute to its biological effects.

Toxicological Implications

PAP has been implicated in toxicological studies, particularly concerning its association with toxic oil syndrome (TOS). This syndrome was linked to the consumption of contaminated rapeseed oil in Spain during the 1980s. The presence of PAP derivatives in the oil raised concerns regarding their potential toxicity:

  • Toxic Mechanism : Epidemiological studies suggest that metabolites of PAP may act as toxic agents, impacting liver function and causing various health issues .
  • Animal Studies : In mouse models, the administration of PAP led to significant metabolic changes and suggested the generation of reactive species that could contribute to toxicity .

Potential Therapeutic Applications

Despite its toxicological concerns, the structural characteristics of PAP indicate possible therapeutic uses:

  • Antioxidant Properties : The presence of phenolic structures may confer antioxidant activity, making it a candidate for further research in oxidative stress-related conditions.
  • Drug Development : The compound's ability to interact with biological systems positions it as a potential scaffold for drug development targeting various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity and implications of PAP:

StudyFindings
Biotransformation Study (1999)Identified major urinary metabolites; demonstrated extensive metabolism in mice .
Toxic Oil Syndrome Research (2005)Established a link between PAP derivatives and TOS; suggested potential health risks associated with consumption .
Antioxidant Activity Exploration (2013)Suggested that phenolic compounds derived from PAP may exhibit antioxidant properties .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol in synthetic batches?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, high-performance liquid chromatography (HPLC) with UV/vis detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results against pharmacopeial reference standards, particularly for stereochemical verification, as impurities in structurally similar diols require stringent chromatographic separation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods with adequate ventilation. Implement spill containment measures and dispose of waste via approved protocols for amino alcohols. Regularly monitor airborne particulate levels, as analogous diols may pose respiratory risks .

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : Key steps include (E)-selective alkylation of propane-1,2-diol precursors with 2-methyl-3-phenylprop-2-enylamine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography. Characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) for amine N-H stretches (3200–3400 cm⁻¹) and NMR to confirm regioselectivity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for this compound to enhance yield and purity?

  • Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between parameters like pH and reaction time. For example, a Central Composite Design (CCD) can identify optimal conditions for minimizing byproducts such as (Z)-isomers or N-alkylated derivatives .

Q. How can computational chemistry methods predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for stereoselective amination. Use molecular dynamics simulations to assess solvent effects on reaction kinetics. Integrate computational predictions with experimental validation via in situ Raman spectroscopy to track intermediate formation .

Q. What reactor design considerations are critical for scaling up production while maintaining efficiency?

  • Methodological Answer : Prioritize continuous-flow reactors over batch systems to improve heat/mass transfer and reduce side reactions. Optimize mixer geometry (e.g., static vs. dynamic) to ensure uniform residence time distribution. Use computational fluid dynamics (CFD) simulations to model flow patterns and avoid hot spots during exothermic steps .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in synthesizing derivatives?

  • Methodological Answer : Re-evaluate computational assumptions (e.g., solvent models, basis sets) using experimental data. Cross-validate synthetic yields with orthogonal techniques like gas chromatography-mass spectrometry (GC-MS) for volatile byproducts. Apply multivariate analysis to distinguish systematic errors (e.g., catalyst deactivation) from stochastic variability .

Q. What strategies are effective for impurity profiling to meet pharmaceutical standards?

  • Methodological Answer : Implement forced degradation studies (acid/base hydrolysis, oxidative stress) to identify potential impurities. Use ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Compare impurity retention times against spiked reference standards, as outlined in pharmacopeial guidelines for structurally related amino diols .

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